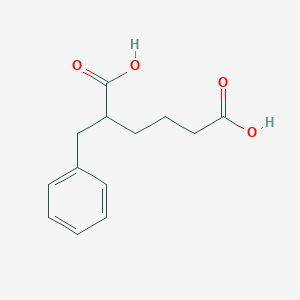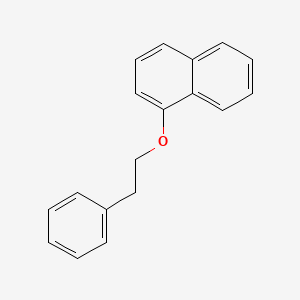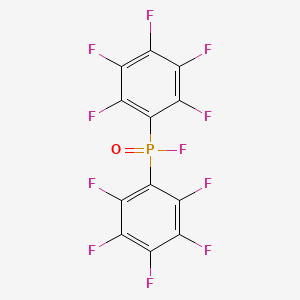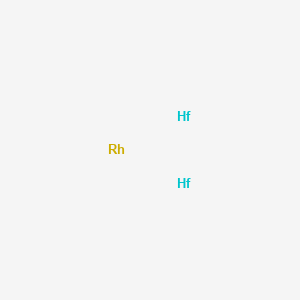
Hafnium;rhodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hafnium;rhodium is a compound formed by the combination of hafnium and rhodium. Hafnium is a lustrous, silver-gray transition metal known for its high melting point and corrosion resistance, while rhodium is a rare, silvery-white transition metal known for its catalytic properties and resistance to oxidation and corrosion. The combination of these two metals results in a compound with unique properties that are valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of hafnium;rhodium compounds typically involves the impregnation method, where hafnium and rhodium species are supported on a substrate such as zeolites. This method involves the formation of Rh–[O]x–Hf species, which helps in stabilizing the rhodium metal species and preventing sintering at high temperatures (600–700°C) in both oxidizing and reducing atmospheres .
Industrial Production Methods: Industrial production of this compound compounds may involve the use of hafnium tetrachloride and rhodium chloride as precursors. These compounds are mixed and subjected to high-temperature conditions to form the desired this compound compound. The process may also involve the use of reducing agents to facilitate the formation of the compound.
Chemical Reactions Analysis
Types of Reactions: Hafnium;rhodium compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. For example, hafnium reacts with halogens to form hafnium tetrahalides, while rhodium compounds are known for their catalytic properties in organic synthesis reactions .
Common Reagents and Conditions:
Oxidation: Hafnium reacts with oxygen at high temperatures to form hafnium dioxide (HfO₂).
Reduction: Rhodium species can be reduced using hydrogen gas to form metallic rhodium.
Substitution: Hafnium and rhodium compounds can undergo substitution reactions with various ligands to form complex compounds.
Major Products:
Hafnium Dioxide (HfO₂): Formed from the oxidation of hafnium.
Metallic Rhodium: Formed from the reduction of rhodium species.
Complex Compounds: Formed from substitution reactions involving hafnium and rhodium.
Scientific Research Applications
Hafnium;rhodium compounds have a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of hafnium;rhodium compounds involves the stabilization of rhodium species by hafnium atoms. This stabilization prevents the sintering of rhodium at high temperatures, thereby enhancing its catalytic activity. The formation of Rh–[O]x–Hf species plays a crucial role in this stabilization process . The molecular targets and pathways involved in the catalytic reactions include the activation of hydrogen and the reduction of nitroarenes.
Comparison with Similar Compounds
Hafnium;Zirconium: Both hafnium and zirconium have similar chemical properties due to their nearly identical ionic radii.
Rhodium;Platinum: Rhodium and platinum compounds are both known for their catalytic properties.
Uniqueness: The uniqueness of hafnium;rhodium compounds lies in their ability to stabilize rhodium species at high temperatures, thereby enhancing their catalytic activity and resistance to sintering. This makes them valuable in various high-temperature catalytic processes.
Properties
CAS No. |
12141-82-1 |
|---|---|
Molecular Formula |
Hf2Rh |
Molecular Weight |
459.88 g/mol |
IUPAC Name |
hafnium;rhodium |
InChI |
InChI=1S/2Hf.Rh |
InChI Key |
VSAXEQIEUIRABQ-UHFFFAOYSA-N |
Canonical SMILES |
[Rh].[Hf].[Hf] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


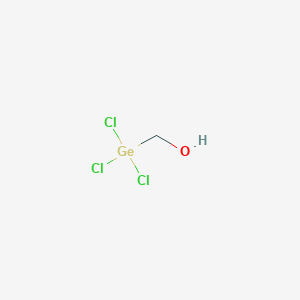
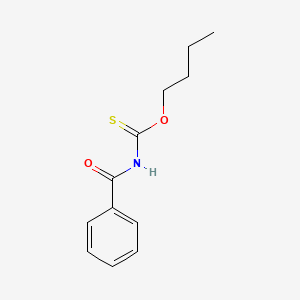
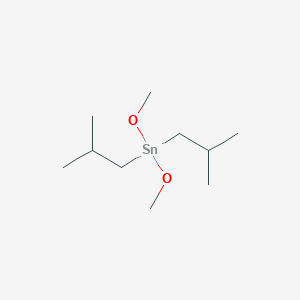
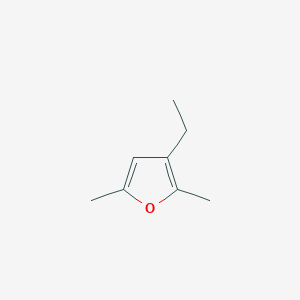

![3-Oxatricyclo[4.3.1.02,4]decane](/img/structure/B14718941.png)
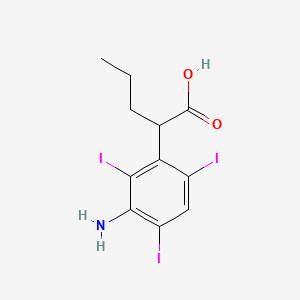
![2-Methyl-4-phenyl-5h-chromeno[2,3-d]pyrimidine](/img/structure/B14718959.png)
![[4-(4-Acetyloxy-3-methylphenyl)sulfonyl-2-methylphenyl] acetate](/img/structure/B14718961.png)
